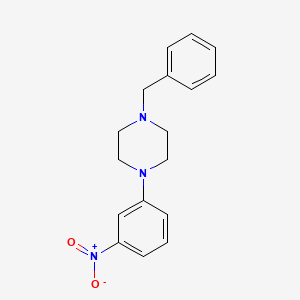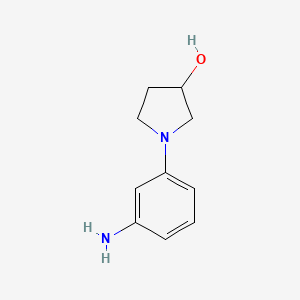![molecular formula C15H21N3O B11744600 3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11744600.png)
3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[5-メチル-1-(2-メチルプロピル)-1H-ピラゾール-3-イル]アミノ}メチル)フェノールは、フェノール類とピラゾール類に属する有機化合物です。この化合物は、ベンゼン環に結合したヒドロキシル基(-OH)と、メチル基とイソブチル基で置換されたピラゾール環の存在によって特徴付けられます。この化合物のユニークな構造は、さまざまな科学研究分野で注目を集めています。
準備方法
合成経路と反応条件
3-({[5-メチル-1-(2-メチルプロピル)-1H-ピラゾール-3-イル]アミノ}メチル)フェノールの合成は、通常、複数段階の有機反応を含みます。一般的な合成経路には、以下の手順が含まれます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンとβ-ケトエステルまたはジケトンを酸性または塩基性条件下で反応させることで合成できます。
置換反応: メチル基とイソブチル基は、適切なハロアルカンを用いたアルキル化反応によってピラゾール環に導入されます。
アミノメチル化: アミノメチル基は、置換されたピラゾールとホルムアルデヒドおよび第2級アミンを反応させることで導入されます。
フェノール形成:
工業的生産方法
この化合物の工業的生産には、同様の合成経路が用いられますが、大規模生産向けに最適化されています。これには、連続フロー反応器の使用、最適な反応条件の高スループットスクリーニング、収率を向上させ、反応時間を短縮するための触媒の使用などが含まれます。
化学反応の分析
反応の種類
酸化: フェノール中のヒドロキシル基は、酸化されてキノンを形成できます。
還元: この化合物は、対応するアルコールまたはアミンを形成するために還元することができます。
置換: 芳香族環は、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウム (KMnO₄) または三酸化クロム (CrO₃) などの試薬。
還元: 水素化リチウムアルミニウム (LiAlH₄) または水素化ホウ素ナトリウム (NaBH₄) などの試薬。
置換: ニトロ化には硝酸 (HNO₃)、スルホン化には硫酸 (H₂SO₄)、ハロゲン化にはハロゲン (Cl₂、Br₂) などの試薬。
主な生成物
酸化: キノン
還元: アルコールまたはアミン
置換: ニトロ、スルホ、またはハロ誘導体
科学研究への応用
3-({[5-メチル-1-(2-メチルプロピル)-1H-ピラゾール-3-イル]アミノ}メチル)フェノールは、科学研究においてさまざまな用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗炎症作用や抗腫瘍作用など、潜在的な生物活性について研究されています。
医学: そのユニークな構造と生物活性により、創薬における可能性のある用途が調査されています。
産業: 化学的安定性と反応性により、ポリマー、接着剤、コーティングの製造に使用されます。
科学的研究の応用
3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
3-({[5-メチル-1-(2-メチルプロピル)-1H-ピラゾール-3-イル]アミノ}メチル)フェノールの作用機序は、特定の分子標的や経路との相互作用に関与しています。
分子標的: この化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、その活性を調節する可能性があります。
関与する経路: この化合物は、炎症、細胞増殖、アポトーシスに関与するシグナル伝達経路に影響を与える可能性があります。
類似の化合物との比較
類似の化合物
フェノール誘導体: 2-メチルフェノールや4-メチルフェノールなどの化合物。
ピラゾール誘導体: 1-フェニル-3-メチル-1H-ピラゾールや3,5-ジメチル-1H-ピラゾールなどの化合物。
独自性
3-({[5-メチル-1-(2-メチルプロピル)-1H-ピラゾール-3-イル]アミノ}メチル)フェノールは、フェノールとピラゾールの部分の組み合わせにより、独自の化学的および生物学的特性を有しています。この独自性は、研究および工業的用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
Phenol Derivatives: Compounds like 2-methylphenol and 4-methylphenol.
Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazole and 3,5-dimethyl-1H-pyrazole.
Uniqueness
3-({[5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the combination of its phenol and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C15H21N3O |
|---|---|
分子量 |
259.35 g/mol |
IUPAC名 |
3-[[[5-methyl-1-(2-methylpropyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-11(2)10-18-12(3)7-15(17-18)16-9-13-5-4-6-14(19)8-13/h4-8,11,19H,9-10H2,1-3H3,(H,16,17) |
InChIキー |
MVRGRLANSPDMKX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(C)C)NCC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(butan-2-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11744517.png)
![3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-4-amine](/img/structure/B11744521.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744530.png)
![[Dimethylamino-[(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)oxy]methyl]-dimethylazanium](/img/structure/B11744536.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11744540.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11744546.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11744549.png)
amine](/img/structure/B11744563.png)
![1,4-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11744581.png)

![4-({[1-(2-hydroxyethyl)-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol](/img/structure/B11744593.png)
![1-(Difluoromethyl)-n-[(1-ethyl-3-methyl-1h-pyrazol-4-yl)methyl]-3-methyl-1h-pyrazol-4-amine](/img/structure/B11744603.png)

![N-[(3,5-difluorophenyl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11744613.png)
